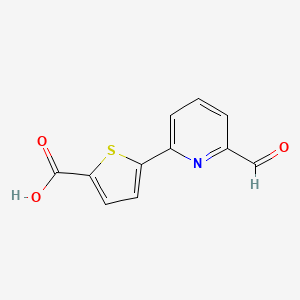

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid

Description

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a pyridine ring bearing a formyl group at the 6-position. Its molecular formula is C₁₁H₇NO₃S, with a molecular weight of 233.25 g/mol. The formyl group on the pyridine ring introduces reactivity, enabling nucleophilic additions (e.g., Schiff base formation), making it a valuable intermediate in medicinal chemistry and materials science . The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, which is critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

5-(6-formylpyridin-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-6-7-2-1-3-8(12-7)9-4-5-10(16-9)11(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBKTJYWJNEFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(S2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 2-aminopyridine followed by cyclization with thiophene-2-carboxylic acid under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, which can lead to modulation of biological activity. Research indicates that derivatives of thiophene-2-carboxylic acids exhibit inhibitory effects on viral polymerases, including the Hepatitis C virus NS5B polymerase, suggesting that 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid may have antiviral properties .

Case Study: Antiviral Activity

A study demonstrated that related thiophene derivatives showed potent inhibition of HCV polymerase and subgenomic RNA replication in cell cultures. This highlights the potential of thiophene-based compounds in developing antiviral drugs .

Chemical Biology

Building Blocks for Synthesis

In chemical biology, 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid serves as a versatile building block for synthesizing biologically active molecules. Its formyl group can participate in various reactions, allowing for the construction of complex molecular architectures.

Applications in Drug Design

The compound's ability to form covalent bonds with nucleophilic sites in proteins makes it a valuable scaffold for designing inhibitors targeting specific enzymes or receptors. For example, the formyl group can be modified to enhance binding affinity and selectivity towards biological targets .

Material Science

Organic Semiconductors

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is utilized in material science for developing organic semiconductors and conductive polymers. Its thiophene moiety contributes to the electronic properties required for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Conductive Polymers Development

Research has indicated that incorporating this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in flexible electronics .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is employed as a reagent or standard in various analytical methods. Its distinct chemical properties allow it to be used in assays to detect specific analytes or as part of a calibration curve in quantitative analysis.

Case Study: Spectroscopic Applications

The compound has been used in spectroscopic studies where its absorbance properties are leveraged to quantify concentrations of other substances in solution. Such applications are critical in environmental monitoring and pharmaceutical analysis .

Mechanism of Action

The mechanism of action of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiophene-carboxylic acid derivatives allows for tailored properties. Below is a comparative analysis of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid with analogous compounds:

Structural and Functional Differences

Key Comparisons

Reactivity: The formyl group in the target compound enables covalent modifications (e.g., forming imine bonds), unlike amino or chloro substituents . Chloro groups (e.g., in ethyl ester derivatives) act as leaving groups, facilitating nucleophilic substitution reactions . Amino groups (e.g., in 5-(6-aminopyridin-3-yl) derivatives) participate in hydrogen bonding and amide bond formation, enhancing interactions with biological targets .

Physicochemical Properties :

- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than esters (e.g., ethyl ester in ) due to ionization .

- logP : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) have lower logP values, increasing hydrophilicity .

Biological Activity :

- The formylpyridine-thiophene scaffold is explored in protease inhibition and covalent drug design due to its reactive aldehyde .

- Fluorophenyl derivatives () show enhanced binding to hydrophobic pockets in enzymes, improving inhibitory potency .

Synthetic Utility: Ethyl esters (e.g., ) serve as prodrugs, hydrolyzing in vivo to active carboxylic acids . Aminopyridine derivatives () are intermediates for further functionalization via acylation or alkylation .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid (CAS No. 656227-41-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid typically involves the reaction of thiophene derivatives with pyridine carboxaldehydes. The reaction conditions often include the use of appropriate solvents and catalysts to enhance yield and purity. The compound is characterized by its structural features, which include a thiophene ring fused with a pyridine moiety, contributing to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid exhibit notable antimicrobial properties. In particular, derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 4 µg/mL, indicating potent antimicrobial activity .

Anticancer Properties

Research has indicated that 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways associated with cell proliferation and survival. For instance, compounds derived from this scaffold have been evaluated for their effects on cell cycle regulation and apoptosis induction in various cancer models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The underlying mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationship (SAR)

The biological activity of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid can be influenced by various structural modifications. The presence of electron-withdrawing groups on the pyridine ring enhances antimicrobial potency, while substitutions on the thiophene ring may affect anticancer activity. Understanding these relationships is crucial for designing more effective derivatives.

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 4 | Effective against MRSA |

| Compound B | Anticancer | Varies | Induces apoptosis in cancer cell lines |

| Compound C | Anti-inflammatory | N/A | Reduces inflammation markers in vivo |

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of thiophene derivatives against clinical isolates of MRSA, revealing that modifications at the 6-position of the pyridine ring significantly enhanced antibacterial activity.

- Cancer Cell Line Studies : In vitro assays demonstrated that specific derivatives could inhibit cell growth in breast cancer cell lines by inducing G1 phase arrest and apoptosis through caspase activation.

- Inflammation Model : Animal studies showed that administration of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid led to a significant decrease in paw edema in a carrageenan-induced inflammation model.

Q & A

Q. What are the standard synthetic routes for 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves cross-coupling reactions between pyridine and thiophene precursors. For example, a Suzuki-Miyaura coupling or Stille reaction may link the 6-formylpyridine moiety to the thiophene-2-carboxylic acid backbone. A key intermediate, such as 5-bromo-thiophene-2-carboxylic acid, can be reacted with a 6-formylpyridinyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF . Post-synthesis, the formyl group may require protection (e.g., as an acetal) during carboxylic acid activation steps to avoid side reactions .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization includes 1H/13C NMR to confirm regioselectivity (e.g., thiophene-proton shifts at δ 7.2–7.8 ppm and pyridine-formyl protons at δ 9.8–10.2 ppm) and HPLC (≥95% purity). Melting points are measured via differential scanning calorimetry (DSC), with typical ranges of 175–201°C for similar thiophene-carboxylic acid derivatives . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula consistency.

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : While specific safety data for this compound are limited, analogous thiophene-2-carboxylic acid derivatives require PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Waste disposal should follow institutional guidelines for carboxylic acids and heterocyclic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Yield optimization involves screening catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (polar aprotic solvents like DMF enhance coupling efficiency), and temperature (60–100°C). For example, reports >90% yields for analogous thiophene-pyrrolo[2,3-d]pyrimidine hybrids using N-methylmorpholine as a base and 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent. Microwave-assisted synthesis may reduce reaction time from hours to minutes .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer : Common byproducts include deformylated derivatives (due to formyl group instability) and dimerization products . Strategies:

Q. How can computational methods predict biological activity or reactivity?

- Methodological Answer : Density functional theory (DFT) calculations assess electron density distribution, identifying nucleophilic/electrophilic sites (e.g., formyl group reactivity). Molecular docking studies (using software like AutoDock Vina) predict binding affinity to targets such as prostaglandin E2 receptors, as seen in structurally related thiophene-carboxylic acid derivatives . ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties like solubility and metabolic stability.

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or compound purity. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.